molecular formula C11H9F2NO B8329715 5-(4-(Difluoromethyl)phenyl)-4-methyloxazole

5-(4-(Difluoromethyl)phenyl)-4-methyloxazole

Cat. No.: B8329715
M. Wt: 209.19 g/mol
InChI Key: ADNAILLFQPJOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(Difluoromethyl)phenyl)-4-methyloxazole is a useful research compound. Its molecular formula is C11H9F2NO and its molecular weight is 209.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

5-[4-(difluoromethyl)phenyl]-4-methyl-1,3-oxazole

InChI

InChI=1S/C11H9F2NO/c1-7-10(15-6-14-7)8-2-4-9(5-3-8)11(12)13/h2-6,11H,1H3

InChI Key

ADNAILLFQPJOQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)C2=CC=C(C=C2)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Example 38C (3.68 g, 23.6 mmol), 1-(1-isocyanoethylsulfonyl)-4-methylbenzene (4.93 g, 23.6 mmol), and K2CO3 (3.26 g, 23.6 mmol) in MeOH (110 mL) was heated to reflux. After 1 hr the reaction mixture was cooled to ambient temperature and the volatiles evaporated at reduced pressure. The residue was partitioned between Et2O and H2O. The separated aqueous phase was extracted with Et2O, and the combined organic extract was washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo. Flash chromatography (Analogix® Intelliflash 280™; 5% to 25% EtOAc/hexanes eluant; SF40-150 g column) afforded 4.39 g (89%) of the title compound as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 8.40 (s, 1H), 7.80-7.73 (m, 2H), 7.69 (d, J=8.6, 2H), 7.09 (t, J=55.3, 1H), 2.40 (s, 3H). MS (DCI+) m/z 210 (M+H).
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Name
Quantity
3.26 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Yield
89%

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